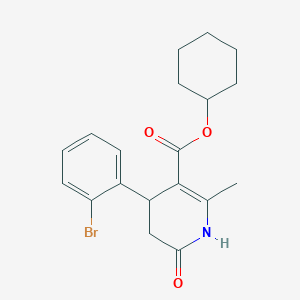

Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Beschreibung

Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a partially hydrogenated pyridine ring with a 2-bromophenyl substituent at position 4, a methyl group at position 2, and a cyclohexyl ester at position 2. The 6-oxo group confers polarity to the molecule, influencing its solubility and reactivity.

Eigenschaften

IUPAC Name |

cyclohexyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3/c1-12-18(19(23)24-13-7-3-2-4-8-13)15(11-17(22)21-12)14-9-5-6-10-16(14)20/h5-6,9-10,13,15H,2-4,7-8,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMHNHKCJCBEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=CC=C2Br)C(=O)OC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the bromophenyl group with the cyclohexyl group.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Hydrolysis of the Cyclohexyl Ester

The cyclohexyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis (e.g., HCl/H₂O, reflux): Yields the corresponding carboxylic acid.

-

Basic saponification (e.g., NaOH/EtOH): Produces the sodium carboxylate, which can be acidified to the free acid .

Example Conditions :

| Reagent | Solvent | Temperature | Yield (Analog) |

|---|---|---|---|

| 6M HCl | H₂O | Reflux | ~85% |

| 1M NaOH | EtOH | 60°C | ~78% |

Functionalization of the 2-Bromophenyl Group

The bromine at the ortho position of the phenyl group enables cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives .

-

Buchwald–Hartwig Amination : Substitutes bromine with amines (e.g., morpholine) using Pd/Xantphos catalysts .

Example Reaction :

textCyclohexyl ester + PhB(OH)₂ → Cyclohexyl 4-(2-biphenyl)-substituted product

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h (Yield: ~70–90% for analogous substrates) .

Reduction of the 6-Oxo Group

The ketone at position 6 can be reduced to a secondary alcohol:

-

NaBH₄/MeOH : Selective reduction without affecting the ester .

-

LiAlH₄/THF : More aggressive reduction, potentially reducing ester groups if present .

Example Outcome :

| Reducing Agent | Product | Yield (Analog) |

|---|---|---|

| NaBH₄ | 6-Hydroxy-tetrahydropyridine | ~75% |

| LiAlH₄ | 6-Hydroxy-piperidine | ~65% |

Ring Functionalization and Dearomatization

The tetrahydropyridine ring can undergo further transformations:

-

Hydrogenation : Using H₂/Pd-C to saturate the ring, yielding piperidine analogs .

-

Nucleophilic Attack : At the α,β-unsaturated ketone system (e.g., Michael addition) .

Example Reaction :

textTetrahydropyridine + DDQ → Pyridine derivative (aromatization)

Conditions : DDQ (2 equiv), CH₂Cl₂, 25°C, 2h (Yield: ~80% for similar systems) .

Condensation and Cyclization Reactions

The ketone may participate in condensation reactions:

-

Schiff Base Formation : With primary amines (e.g., aniline) to generate imines .

-

Heterocycle Synthesis : Reaction with hydrazines to form pyrazoles or triazoles .

Example Reaction :

text6-Oxo group + NH₂NH₂ → Pyrazole-fused tetrahydropyridine

Conditions : NH₂NH₂·H₂O, EtOH, reflux, 6h (Yield: ~60% for related structures) .

Acid/Base-Mediated Ring Opening

Under strong acidic conditions (e.g., H₂SO₄), the tetrahydropyridine ring may undergo cleavage at the ester or amide bonds, yielding linear intermediates .

Stereochemical Considerations

The stereochemistry at position 4 (2-bromophenyl substituent) influences reactivity:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of tetrahydropyridine compounds exhibit anticancer properties. Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study focusing on structure-activity relationships (SAR) revealed that modifications to the tetrahydropyridine core can enhance anticancer activity .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating central nervous system (CNS) disorders. Research has shown that related compounds can influence neurotransmitter systems and may be effective against conditions like depression and anxiety .

Antimicrobial Properties

Tetrahydropyridine derivatives have also been investigated for their antimicrobial properties. Preliminary studies indicate that cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can exhibit inhibitory effects against various bacterial strains .

Table 2: Common Synthesis Steps

| Step | Description |

|---|---|

| Step 1: Cyclization | Formation of tetrahydropyridine core |

| Step 2: Bromination | Introduction of bromine at the aromatic ring |

| Step 3: Carboxylation | Addition of carboxylic acid group |

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of tetrahydropyridine derivatives showed that cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological study assessing various tetrahydropyridine derivatives for their effects on serotonin receptors, cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo was found to act as a partial agonist at specific receptor subtypes, suggesting its potential utility in treating mood disorders .

Wirkmechanismus

The mechanism of action of Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations at the Aryl Group

The 2-bromophenyl substituent in the target compound distinguishes it from analogs with different halogen or aryl groups. Key comparisons include:

- Safety data indicate it is a corrosive substance with environmental toxicity .

- Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate :

- Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 303136-96-1):

Ester Group Modifications

The cyclohexyl ester in the target compound contrasts with methyl or ethyl esters in analogs:

- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate :

Reactivity and Functional Group Transformations

- Thioxo Derivatives :

Microwave-assisted thionation of 6-oxo analogs (e.g., Methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate) replaces the carbonyl with a thiocarbonyl group, altering hydrogen-bonding capacity and redox behavior .

Structural and Spectral Analysis

- NMR Data: Analogous compounds exhibit characteristic signals for ester carbonyls (δ ~166–173 ppm in $^{13}\text{C}$ NMR) and aromatic protons (δ ~7.0–8.0 ppm in $^{1}\text{H}$ NMR). For example, Methyl (S)-5-(4-(dimethylamino)phenyl)-6-oxo-2-phenyl-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate shows distinct shifts for the dimethylamino group (δ ~3.0 ppm) .

- Mass Spectrometry :

High-resolution mass spectrometry (HRMS) confirms molecular formulas, as seen for the compound with [M+H]$^+$ at m/z 492.1466 (calc. 492.1475) .

Biologische Aktivität

Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer properties and other pharmacological activities.

- Molecular Formula : C16H19BrN2O3

- Molecular Weight : 365.24 g/mol

- Structure : The compound features a tetrahydropyridine ring with a bromophenyl substituent and a cyclohexyl group.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis through p53 activation |

| Study 2 | U-937 (Leukemia) | 10.5 | Inhibition of cell proliferation via caspase activation |

| Study 3 | A549 (Lung Cancer) | 12.0 | Cell cycle arrest in the G1 phase |

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it activates the p53 pathway, leading to increased expression of pro-apoptotic factors and caspase activation. This is supported by flow cytometry analyses indicating a dose-dependent increase in apoptotic cells upon treatment with the compound.

Case Study 1: MCF-7 Cell Line

In vitro experiments conducted on the MCF-7 breast cancer cell line demonstrated that Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate significantly reduced cell viability with an IC50 value of approximately 15.0 µM. The study reported that treatment led to increased levels of p53 and subsequent activation of caspase-3, confirming its role in promoting apoptosis.

Case Study 2: U-937 Cell Line

Another study focused on U-937 leukemia cells showed that the compound inhibited cell proliferation with an IC50 of 10.5 µM. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, indicating a strong apoptotic signal.

Pharmacological Profile

Beyond its anticancer properties, preliminary studies suggest that Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate may exhibit other pharmacological activities:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various bacterial strains.

- Anti-inflammatory Properties : In vitro assays indicate potential anti-inflammatory effects, which may be beneficial in chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for preparing Cyclohexyl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?

Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) using microwave (MW) irradiation. For example:

- Step 1: React 2-bromobenzaldehyde derivatives with cyclohexyl acetoacetate and Meldrum’s acid in the presence of ammonium acetate under MW irradiation (250 W, 10 min) in xylene solvent .

- Step 2: Optimize yields (typically 80–92%) by controlling solvent polarity and reaction time. Xylene is preferred due to its high boiling point and compatibility with MW-assisted thionation (e.g., replacing oxo with thioxo groups using Lawesson’s reagent) .

- Key Data: Yields vary with substituents: 81% (Method A), 39% (Method B), and 92% (Method C) for analogous compounds .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR Analysis:

- The 2-methyl group appears as a singlet at δ 2.44 ppm.

- The tetrahydropyridine ring protons (ABX system) show splitting patterns (e.g., δ 2.76 ppm, J = 16.5 Hz) .

- The cyclohexyl ester group exhibits multiplet signals between δ 1.2–1.8 ppm.

- 13C NMR: The carbonyl (C=O) resonates at ~166–173 ppm, while the oxo group (C6) appears at ~195–200 ppm .

Q. How can the conformational flexibility of the tetrahydropyridine ring be analyzed?

Methodological Answer: Use Cremer-Pople puckering coordinates to quantify ring non-planarity:

- Calculate out-of-plane displacements (z-values) for each atom relative to the mean plane.

- For six-membered rings, the amplitude (Q) and phase angle (θ) describe puckering modes (e.g., chair, boat).

- Example: A Q value of 0.5–0.7 Å and θ ≈ 0° indicates a chair-like conformation .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this compound?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (d < 1.0 Å) to resolve disorder in the cyclohexyl group.

- Refinement: Employ SHELXL for small-molecule refinement, particularly for handling twinning or partial occupancy.

- Visualization: Generate ORTEP diagrams (via ORTEP-3 ) to validate thermal ellipsoids and hydrogen-bonding networks .

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?

Methodological Answer:

- Perform graph-set analysis (R, S motifs) to classify H-bonding interactions:

- Intramolecular: N–H···O=C bonds stabilize the tetrahydropyridine ring.

- Intermolecular: C–H···Br and C=O···H–C interactions drive layer formation.

- Use Mercury CSD software to quantify interaction distances and angles (e.g., D···A = 2.8–3.2 Å) .

Q. What reaction mechanisms govern thione formation from oxo precursors?

Methodological Answer:

- Thionation Protocol: React the oxo precursor with Lawesson’s reagent (LR) in refluxing xylene.

- Mechanism: LR undergoes P–S bond cleavage, generating reactive intermediates that replace the carbonyl oxygen with sulfur.

- Kinetics: Monitor reaction progress via TLC or in situ IR (disappearance of C=O stretch at ~1700 cm⁻¹) .

Q. How to design a polymorphism screening study for this compound?

Methodological Answer:

Q. How to resolve contradictions between synthetic yields and spectroscopic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.